molecular formula C13H11N3 B3052628 N-Phenyl-2H-indazol-2-amine CAS No. 42963-47-3

N-Phenyl-2H-indazol-2-amine

Cat. No.: B3052628
CAS No.: 42963-47-3
M. Wt: 209.25 g/mol
InChI Key: FBQMCWNJSPXKIK-UHFFFAOYSA-N
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Description

N-Phenyl-2H-indazol-2-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Catalyst-Free Methods: Industrial production often favors catalyst-free methods to reduce costs and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products:

    Oxidation: Formation of N-phenyl-2H-indazol-2-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated this compound derivatives.

Scientific Research Applications

N-Phenyl-2H-indazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-2H-indazol-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness:

  • N-Phenyl-2H-indazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indazole derivatives.

By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and industrial applications.

Properties

IUPAC Name

N-phenylindazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-7-12(8-3-1)14-16-10-11-6-4-5-9-13(11)15-16/h1-10,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQMCWNJSPXKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521506
Record name N-Phenyl-2H-indazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42963-47-3
Record name N-Phenyl-2H-indazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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